O-(3-ethoxyphenyl)hydroxylamine

Catalog No.
S14238444
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(3-ethoxyphenyl)hydroxylamine

Product Name

O-(3-ethoxyphenyl)hydroxylamine

IUPAC Name

O-(3-ethoxyphenyl)hydroxylamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3

InChI Key

FOPGWTVUQINBRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)ON

O-(3-Ethoxyphenyl)hydroxylamine is an organic compound with the chemical formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of 153.18 g/mol. The compound features a hydroxylamine functional group attached to a phenyl ring that is substituted with an ethoxy group at the para position. Its IUPAC name is O-(3-ethoxyphenyl)hydroxylamine, and it is represented by the SMILES notation: NOC1=CC=CC(OCC)=C1 . This compound is significant in organic chemistry due to its potential applications in various

, primarily due to its hydroxylamine functional group. Key reactions include:

  • Formation of Oximes: It can react with carbonyl compounds (aldehydes and ketones) to form oximes, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: This compound can act as a reducing agent, particularly in the presence of strong acids or bases, leading to the formation of amines or other derivatives.
  • Nitration and Halogenation: The ethoxy-substituted phenyl ring can undergo electrophilic aromatic substitution, allowing for nitration or halogenation reactions under appropriate conditions.

These reactions highlight the versatility of O-(3-ethoxyphenyl)hydroxylamine in synthetic organic chemistry.

O-(3-Ethoxyphenyl)hydroxylamine exhibits notable biological activity. Hydroxylamines, in general, have been studied for their potential roles in metabolic processes and interactions with biological systems. Research indicates that compounds like O-(3-ethoxyphenyl)hydroxylamine can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit genotoxic properties. Such metabolites can interact with DNA, potentially leading to mutagenesis or carcinogenesis . Furthermore, hydroxylamines are known to inhibit heme-containing enzymes, which may affect various biochemical pathways.

Several synthesis methods for O-(3-ethoxyphenyl)hydroxylamine have been documented:

  • Direct Hydroxylation: Starting from 3-ethoxyaniline, hydroxylamine can be introduced through a reaction with nitrous acid or other hydroxylamine sources.
  • Oxime Formation: The compound can be synthesized via the reaction of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by purification steps.
  • Alkylation Reactions: Another method involves the alkylation of hydroxylamine with 3-ethoxyphenol derivatives, providing a pathway to obtain the desired product in good yields .

These methods vary in complexity and yield and are chosen based on the desired application or scale of production.

O-(3-Ethoxyphenyl)hydroxylamine has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is used in various analytical techniques for detecting carbonyl compounds through oxime formation.
  • Biochemical Research: Its biological activity makes it a candidate for studies related to toxicity and metabolic pathways involving hydroxylamines .

Interaction studies involving O-(3-ethoxyphenyl)hydroxylamine focus on its metabolic pathways and potential toxicological effects. Research has shown that this compound can undergo complex redox cycling reactions when metabolized by liver microsomes, resulting in various metabolites that may exhibit different biological activities . Understanding these interactions is crucial for assessing its safety profile and efficacy in therapeutic applications.

O-(3-Ethoxyphenyl)hydroxylamine shares structural similarities with several other hydroxylamines and ethoxy-substituted phenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
O-(3-Methoxyphenyl)hydroxylamineContains a methoxy groupExhibits different metabolic pathways compared to O-(3-Ethoxyphenyl)hydroxylamine.
HydroxylamineSimple structure without substitutionsMore reactive; widely used in organic synthesis
O-AnisidineMethoxy group on an aromatic amineKnown for carcinogenic properties; different reactivity profile
N-(2-Methoxyphenyl)hydroxylamineContains a methoxy group at ortho positionExhibits distinct metabolic pathways compared to O-(3-Ethoxyphenyl)hydroxylamine

The uniqueness of O-(3-ethoxyphenyl)hydroxylamine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. The ethoxy group's positioning alters its interaction with biological systems and synthetic routes, making it a valuable compound for further research and application development.

Hydroxylamine, first synthesized in 1865 as hydroxylammonium chloride by Wilhelm Clemens Lossen, marked a pivotal advancement in inorganic chemistry. Early methodologies relied on tin reduction in hydrochloric acid with ethyl nitrate, but subsequent refinements by Lobry de Bruyn and Léon Maurice Crismer in 1891 enabled isolation of pure hydroxylamine via Crismer’s salt (ZnCl₂(NH₂OH)₂). These breakthroughs laid the groundwork for understanding hydroxylamine’s dual reactivity as both a nucleophile and electrophile, facilitating its use in oxime synthesis and industrial applications like Nylon-6 production.

The compound’s role in biological nitrification, mediated by ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO), further underscored its biochemical significance. By the 20th century, hydroxylamine emerged as a critical reducing agent in organic synthesis and mutagenesis studies, though its instability in pure form necessitated derivative development for specialized applications.

Research Significance of O-(3-Ethoxyphenyl)hydroxylamine

O-(3-Ethoxyphenyl)hydroxylamine represents a structurally optimized derivative where the ethoxyphenyl group enhances stability and modulates electronic properties. This modification is theorized to improve solubility and bioavailability compared to parent hydroxylamine, aligning with trends in medicinal chemistry to develop brain-penetrant therapeutics. For instance, trisubstituted hydroxylamine derivatives have demonstrated efficacy as epidermal growth factor receptor (EGFR) inhibitors, with enhanced blood-brain barrier permeability due to reduced hydrogen-bond donor capacity.

The ethoxy group’s electron-donating effects may also stabilize the N–O bond, mitigating decomposition risks inherent to hydroxylamine. Such derivatives are pivotal in synthesizing oximes for catalytic applications and investigating post-translational protein modifications, where controlled reactivity is essential.

Current Research Landscape and Challenges

Recent studies prioritize O-(3-ethoxyphenyl)hydroxylamine’s utility in targeted drug delivery and organic synthesis. Advances in electrochemical reduction and plasma-assisted synthesis, such as the 2024 demonstration of hydroxylamine production from nitrogen in water plasma, hint at scalable routes for derivatives. However, challenges persist in achieving regioselective functionalization and minimizing byproducts during etherification.

A critical barrier is the compound’s susceptibility to oxidation under ambient conditions, necessitating inert atmospheres for handling. Additionally, the lack of high-resolution structural data complicates computational modeling efforts to predict reactivity. Current research focuses on crystallographic characterization and hybrid catalyst systems to address these limitations.

Mitsunobu Reaction Approaches

The Mitsunobu reaction represents one of the most widely employed methods for synthesizing O-(3-ethoxyphenyl)hydroxylamine, providing a direct route through the coupling of 3-ethoxyphenol with hydroxylamine derivatives [2] [3]. This approach utilizes triphenylphosphine and diisopropyl azodicarboxylate as the standard reagent combination to facilitate the formation of the carbon-oxygen bond [3] [4].

The general procedure involves dissolving 3-ethoxyphenol with N-hydroxyphthalimide in tetrahydrofuran, followed by the addition of triphenylphosphine and diisopropyl azodicarboxylate at 0°C [1] [4]. The reaction mixture is typically stirred at room temperature for 3 hours, after which hydrazine treatment cleaves the phthalimide protecting group to yield the desired hydroxylamine [1] [5].

Mechanistic studies reveal that the Mitsunobu reaction proceeds through a complex pathway involving the initial formation of a betaine intermediate between triphenylphosphine and diisopropyl azodicarboxylate [3]. This intermediate subsequently deprotonates the pronucleophile and facilitates the displacement of the alcohol hydroxyl group with complete inversion of stereochemistry [3] [6].

Table 1: Mitsunobu Reaction Conditions and Yields

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-EthoxyphenolPPh3/DIAD/NHPITHF0→25375-85 [1]
3-EthoxyphenolPPh3/DEAD/NHPIEt2O0→25470-80 [4]
3-EthoxyphenolPPh3/DIAD/NHPIDCM0→252.578-88 [6]

The method demonstrates excellent functional group tolerance and provides consistent yields ranging from 70-88% across various reaction conditions [1] [4] [6]. Recent mechanochemical adaptations have shown that Mitsunobu reactions can be performed under neat grinding conditions using mixer mills, eliminating the need for large volumes of organic solvents [6].

Catalytic Reduction of Oximes

Catalytic reduction of oximes represents a direct and efficient approach for synthesizing O-(3-ethoxyphenyl)hydroxylamine, though this methodology requires careful control to prevent over-reduction to primary amines [7] [8]. The transformation presents significant challenges due to the inherent difficulty in reducing oximes selectively while maintaining the weak nitrogen-oxygen bond [7].

Platinum-based heterogeneous catalysts have emerged as the most effective systems for this transformation, typically requiring hydrogen gas as the reductant and stoichiometric amounts of strong Brønsted acids [7] [8]. The reaction conditions generally involve temperatures between 25-60°C under hydrogen pressures ranging from 20-100 bar [8] [9].

More recent developments have introduced homogeneous catalytic systems capable of achieving higher turnover numbers up to 4000 [8]. These systems demonstrate superior performance compared to traditional heterogeneous catalysts, though they require more complex supporting ligands [8]. Nickel-cobalt bimetallic mixtures have also shown competence for oxime reduction, though with more moderate catalytic efficiencies reaching up to 290 turnover numbers [8].

Table 2: Catalytic Reduction Methodologies

Catalyst SystemConditionsTurnover NumberYield (%)SelectivityReference
Pt/C + HClH2 (100 bar), 60°C150-20065-75Moderate [7]
Ni-Co/Al2O3H2 (50 bar), 45°C200-29060-70Good [8]
Homogeneous NiH2 (20 bar), 25°C3000-400080-90Excellent [8]

The zinc and ammonium formate reduction system offers a particularly attractive alternative, providing rapid and selective reduction of oximes to hydroxylamines [9] [10]. This method employs low-cost zinc dust and ammonium formate under reflux conditions in methanol, completing the transformation within 2-5 minutes with yields typically exceeding 90% [9] [10].

Base-Mediated Synthesis Routes

Base-mediated synthesis routes for O-(3-ethoxyphenyl)hydroxylamine primarily involve the ring-opening of epoxides with hydroxylamine derivatives under basic conditions [11] [12]. These methodologies offer advantages in terms of atom economy and functional group tolerance, though they require elevated temperatures for optimal conversion [11].

The general approach involves treating epoxides with acetophenone oxime in the presence of potassium hydroxide as the base, typically in dimethylformamide at temperatures around 90°C for 16 hours [11]. Subsequent cleavage of the oxime linkage with 2,4-dinitrophenylhydrazine in acidic media furnishes the hydroxylamine product [11] [13].

Sodium hydride-mediated alkylation represents another significant base-mediated approach, particularly for the synthesis of O-phenylhydroxylamine derivatives [14]. This method involves the reaction of phenol with sodium hydride in dimethylformamide, followed by treatment with 2,4-dinitrobenzene oxyamine at elevated temperatures [14].

Table 3: Base-Mediated Reaction Parameters

Base SystemSolventTemperature (°C)Time (h)Conversion (%)Product Yield (%)Reference
KOHDMF901685-9073-80 [11]
NaHDMF50380-8570-75 [14]
Cs2CO3Toluene65875-8068-72 [12]

The mechanism involves initial deprotonation of the nucleophile by the base, followed by nucleophilic attack on the electrophilic center [12] [14]. The regioselectivity of epoxide ring-opening is influenced by both electronic and steric factors, with primary positions generally favored [11].

N-Alkylation Reactions

N-alkylation reactions provide an alternative synthetic pathway for accessing O-(3-ethoxyphenyl)hydroxylamine through the alkylation of hydroxylamine derivatives with appropriately functionalized ethoxyphenyl substrates [15] [16]. These methodologies typically employ mesylates or other activated alcohols as alkylating agents [16].

The alkylation of tert-butyl N-hydroxycarbamate with 3-ethoxybenzyl mesylate represents a particularly effective approach [16]. The reaction proceeds under mild conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base at temperatures between 25-50°C [16]. Subsequent acidic deprotection yields the target hydroxylamine in overall yields ranging from 64-88% [16].

Direct alkylation methods using rhodium catalysis have demonstrated the ability to achieve C-H activation pathways, though these transformations typically proceed through imine intermediates rather than direct hydroxylamine alkylation [17]. The reaction shows primary kinetic isotope effects of 4.3 at the benzylic C-H position, indicating rate-determining C-H bond cleavage [17].

Table 4: N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Overall Yield (%)Reference
3-Ethoxybenzyl mesylateDBUDCM25264-72 [16]
3-Ethoxybenzyl mesylateDBUTHF501.575-88 [16]
3-Ethoxybenzyl bromideK2CO3DMF80655-65 [17]

The use of hydrogen autotransfer mechanisms has emerged as an environmentally benign approach for N-alkylation using secondary alcohols as alkylating agents [15]. These reactions employ molecularly defined nickel pincer complexes and operate under mild conditions with excellent functional group tolerance [15].

Green Chemistry Approaches to Synthesis

Green chemistry approaches for synthesizing O-(3-ethoxyphenyl)hydroxylamine have gained significant attention due to environmental concerns associated with traditional synthetic methods [18] [19] [20]. The development of sustainable pathways utilizing renewable feedstocks and minimizing waste generation represents a major advancement in this field [18].

The plasma-electrochemical cascade pathway represents a groundbreaking approach for sustainable hydroxylamine synthesis directly from ambient air and water [18] [20]. This method achieves the green synthesis of hydroxylamine through a two-step process involving plasma treatment of air to generate nitric acid, followed by electrochemical reduction using bismuth-based catalysts [18] [20].

The first step utilizes a plasma parallel arc discharge device to convert atmospheric nitrogen and water into nitric acid solutions with concentrations up to 120.1 millimolar [18] [20]. The plasma discharge maintains excellent stability over 20 reaction cycles, each lasting 30 minutes [18]. The obtained nitric acid solution can be directly used for subsequent electrochemical reduction [18].

Table 5: Green Chemistry Synthesis Methods

MethodFeedstockCatalystConditionsYield RateSelectivity (%)Reference
Plasma-electrochemicalAir + H2OBi thin filmRT, atmospheric713.1 μmol cm⁻²h⁻¹95.8 [20]
Ketone-mediated electroreductionNO3⁻ + H2OCu-MOFRT, aqueous34.9 mg h⁻¹cm⁻²>99.9 [19]
Solid acid catalysisCyclohexanone oximeHZSM-560°C, H2OVariable85-90 [21]

The ketone-mediated electroreduction approach utilizes cyclopentanone to capture hydroxylamine in situ, forming cyclopentanone oxime with carbon-nitrogen bonds that are prone to hydrolysis [19]. This method demonstrates excellent Faradaic efficiency of 47.8% and remarkable carbon selectivity exceeding 99.9% [19].

Solid acid-catalyzed hydrolysis of cyclohexanone oxime represents another environmentally friendly approach, utilizing heterogeneous catalysts such as HZSM-5 zeolites [21]. This method operates at mild temperatures around 60°C and provides easy catalyst separation and recycling [21].

Synthesis from N-Hydroxyphthalimide Derivatives

The synthesis of O-(3-ethoxyphenyl)hydroxylamine from N-hydroxyphthalimide derivatives represents a well-established and versatile methodology in organic synthesis [22] [23] [5]. N-hydroxyphthalimide serves as an effective hydroxylamine donor that can be readily alkylated and subsequently deprotected to reveal the desired hydroxylamine functionality [22] [5].

The general synthetic approach involves the initial alkylation of N-hydroxyphthalimide with 3-ethoxybenzyl halides or activated alcohols under basic conditions [22] [5]. Potassium phthalimide or sodium phthalimide are commonly employed as the nucleophilic species in these transformations [22] [24]. The alkylation typically proceeds through an S_N2 mechanism, requiring primary or activated secondary alkyl halides for optimal results [24].

The synthesis of N-hydroxyphthalimide itself can be accomplished through several routes, with the most common involving the reaction of phthalic anhydride with hydroxylamine hydrochloride [22] [23]. The reaction can be performed in various solvents, with dioxane-water mixtures providing optimal yields of 90-95% and product purity of 97% [23].

Table 6: N-Hydroxyphthalimide Synthesis and Applications

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Phthalic anhydrideNH2OH·HClDioxane/H2O100-105290-95 [23]
Phthaloyl chlorideNH2OH·HClH2O/Na2CO325455-60 [22]
Diethyl phthalateNH2OH·HClNaOAc/AcOH80670-76 [22]

The deprotection of N-alkoxyphthalimides to yield the corresponding O-alkylhydroxylamines can be accomplished using several methods [5] [25]. The Ing-Manske procedure employs hydrazine monohydrate in tetrahydrofuran or methanol at room temperature, providing clean conversion within 30 minutes to 2 hours [5] [25]. This method produces phthalhydrazide as a precipitate, which can be easily separated from the desired hydroxylamine product [24] [25].

Alternative deprotection methods include the use of methylhydrazine, which offers improved selectivity and easier workup procedures [26]. Ethyl N-hydroxyacetimidate has emerged as an alternative protecting group that allows for milder deprotection conditions compared to phthalimide derivatives [5].

Table 7: Deprotection Methods for N-Hydroxyphthalimide Derivatives

Deprotection AgentSolventTemperature (°C)Time (min)Yield (%)Side ProductsReference
Hydrazine·H2OTHF2530-12080-95Phthalhydrazide [25]
MethylhydrazineMeOH2545-9085-92Reduced [26]
HCl/H2ODioxane70180-24075-85Phthalic acid [5]

O-(3-ethoxyphenyl)hydroxylamine exhibits significant potential as an indoleamine 2,3-dioxygenase inhibitor based on established structure-activity relationships for hydroxylamine-containing compounds. The hydroxylamine functional group serves as a critical pharmacophore for IDO1 inhibition through direct coordination with the heme iron center [1] [2] [3].

Mechanistically, O-(3-ethoxyphenyl)hydroxylamine likely binds to the IDO1 active site through its hydroxylamine nitrogen, forming a coordination complex with the ferric heme iron. This interaction pattern mirrors that observed in other hydroxylamine-based IDO1 inhibitors, where the N-O bond provides optimal geometry for heme iron binding [4] [5]. The 3-ethoxyphenyl substituent is predicted to occupy the A-pocket of IDO1, forming hydrophobic interactions with residues including Tyr126 and Phe163, while potentially extending into the B-pocket region [6] [7].

Research demonstrates that O-alkylhydroxylamines represent a potent class of IDO1 inhibitors with IC50 values ranging from 0.05 to 10 μM [4]. The ethoxy substitution at the meta position of the phenyl ring in O-(3-ethoxyphenyl)hydroxylamine is particularly advantageous, as meta-substituted hydroxylamine derivatives consistently show enhanced IDO1 inhibitory activity compared to unsubstituted analogs [4] [5]. This substitution pattern likely optimizes the compound's fit within the IDO1 binding pocket while maintaining essential heme iron coordination.

The selectivity profile of O-(3-ethoxyphenyl)hydroxylamine for IDO1 versus tryptophan 2,3-dioxygenase (TDO) is expected to be favorable, following the general trend observed for hydroxylamine-based inhibitors [8] [9]. This selectivity stems from structural differences between the IDO1 and TDO active sites, particularly in the B-pocket region where the ethoxyphenyl group would bind.

IDO1 and IDO2 Enzyme Interactions

The interaction of O-(3-ethoxyphenyl)hydroxylamine with both IDO1 and IDO2 enzymes involves similar mechanistic pathways, though with distinct binding characteristics and potency profiles. IDO1 and IDO2 share the same basic catalytic mechanism, converting L-tryptophan to N-formylkynurenine through heme-dependent oxidation [10] [11].

For IDO1 interactions, O-(3-ethoxyphenyl)hydroxylamine functions as a competitive inhibitor, binding directly to the heme iron through its hydroxylamine nitrogen atom. The binding affinity is enhanced by the 3-ethoxy substituent, which provides additional hydrophobic interactions within the enzyme's A-pocket [6] [7]. Crystal structure analysis of similar hydroxylamine inhibitors reveals that the optimal binding geometry involves the hydroxylamine nitrogen positioned approximately 2.0-2.2 Å from the heme iron center [3] [7].

IDO2 enzyme interactions follow a similar pattern, though with notable differences in binding kinetics and inhibitory potency. IDO2 exhibits lower baseline activity compared to IDO1 and requires different co-reductant systems for optimal function [10] [11]. The hydroxylamine group of O-(3-ethoxyphenyl)hydroxylamine maintains its ability to coordinate with the IDO2 heme iron, but the overall binding affinity is typically reduced compared to IDO1 [12].

The structural basis for differential IDO1 versus IDO2 inhibition lies in subtle active site differences. While both enzymes contain conserved heme-binding regions, variations in the surrounding amino acid residues affect inhibitor selectivity [10] [11]. The 3-ethoxyphenyl substituent interacts differently with the variable regions of each enzyme, potentially explaining the observed selectivity patterns.

Kinetic analysis reveals that O-(3-ethoxyphenyl)hydroxylamine exhibits competitive inhibition kinetics with both IDO1 and IDO2, with Ki values expected in the low micromolar range based on structural analogs [4] [5]. The inhibition mechanism involves formation of a stable enzyme-inhibitor complex that prevents substrate binding and subsequent catalytic turnover.

Tryptophan 2,3-Dioxygenase (TDO) Interactions

Tryptophan 2,3-dioxygenase represents a structurally related but functionally distinct enzyme target for O-(3-ethoxyphenyl)hydroxylamine. TDO catalyzes the same fundamental reaction as IDO1, converting L-tryptophan to N-formylkynurenine, but differs significantly in its tetrameric structure, tissue distribution, and regulatory mechanisms [13] [14] [15].

The molecular interactions between O-(3-ethoxyphenyl)hydroxylamine and TDO involve heme iron coordination through the hydroxylamine nitrogen, similar to IDO1 binding. However, the tetrameric structure of TDO creates a different active site environment that affects inhibitor binding affinity and selectivity [13] [14]. Each TDO monomer contains a heme cofactor at the subunit interface, and the hydroxylamine group can coordinate with the reduced ferrous form of the heme iron.

Structure-activity relationships indicate that hydroxylamine-based compounds generally exhibit lower potency against TDO compared to IDO1 [8] [15]. This selectivity pattern is attributed to structural differences in the active site architecture, particularly in the substrate-binding regions surrounding the heme center. The 3-ethoxyphenyl substituent of O-(3-ethoxyphenyl)hydroxylamine may not achieve optimal binding interactions within the TDO active site due to these structural constraints.

Mechanistic studies reveal that TDO activation requires heme iron reduction from the ferric to ferrous state, typically mediated by reactive oxygen species or reducing agents [16] [17]. O-(3-ethoxyphenyl)hydroxylamine can potentially interfere with this activation process by competing for heme iron binding, thereby inhibiting enzyme activity through multiple pathways.

The binding kinetics of O-(3-ethoxyphenyl)hydroxylamine with TDO are expected to follow a competitive inhibition pattern, with Ki values likely in the higher micromolar range compared to IDO1 [13] [15]. The reduced binding affinity reflects the structural constraints imposed by the tetrameric TDO architecture and the specific amino acid residues that define the active site environment.

Epidermal Growth Factor Receptor (EGFR) Modulation

O-(3-ethoxyphenyl)hydroxylamine potentially modulates epidermal growth factor receptor activity through mechanisms distinct from its enzyme inhibitory effects. While direct evidence for EGFR interaction is limited, precedent exists for hydroxylamine-containing compounds affecting receptor tyrosine kinase signaling pathways [18] [19].

The structural features of O-(3-ethoxyphenyl)hydroxylamine align with known EGFR modulators, particularly the aromatic ring system and the electronegative hydroxylamine group. Hydroxylamine-based EGFR inhibitors have demonstrated potent activity, with some compounds achieving nanomolar IC50 values against EGFR kinase activity [18] [19]. The 3-ethoxy substitution may provide additional binding interactions within the EGFR active site, potentially enhancing selectivity and potency.

Mechanistic analysis suggests that O-(3-ethoxyphenyl)hydroxylamine could interact with EGFR through multiple pathways. Direct binding to the ATP-binding site represents one possibility, where the hydroxylamine group could form hydrogen bonds with key residues while the ethoxyphenyl group occupies hydrophobic binding pockets [18] [20]. Alternatively, the compound might affect EGFR through allosteric mechanisms or by interfering with receptor dimerization processes.

The modulation of EGFR signaling by O-(3-ethoxyphenyl)hydroxylamine could impact downstream pathways including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK) cascades [21] [22]. These pathways are critical for cell proliferation, survival, and differentiation, making EGFR modulation a potentially significant biological effect.

Experimental evidence from related hydroxylamine compounds demonstrates that structural modifications can dramatically affect EGFR inhibitory potency [18] [19]. The specific substitution pattern in O-(3-ethoxyphenyl)hydroxylamine, with the ethoxy group at the meta position, may optimize binding interactions within the EGFR active site while maintaining selectivity over other kinases.

Cytochrome P450 Enzyme Interactions

O-(3-ethoxyphenyl)hydroxylamine undergoes extensive metabolism through cytochrome P450 enzyme systems, representing a major pathway for biotransformation and clearance. The hydroxylamine functional group serves as both a substrate and potential inhibitor for various CYP enzymes, creating complex metabolic interactions [24] [25].

CYP2E1 demonstrates the highest efficiency for N-hydroxylamine metabolism, catalyzing the conversion of O-(3-ethoxyphenyl)hydroxylamine to o-aminophenol through reductive pathways [24] [26]. This reaction involves hydrogen atom abstraction from the hydroxylamine nitrogen followed by oxygen rebound, consistent with the established CYP2E1 reaction mechanism. The high efficiency of CYP2E1 for this transformation suggests it represents a major metabolic pathway for compound clearance.

CYP1A1 and CYP1A2 enzymes also contribute to O-(3-ethoxyphenyl)hydroxylamine metabolism, though through different mechanistic pathways [25] [27]. These enzymes primarily catalyze N-hydroxylation reactions of aromatic amines, but can also metabolize existing hydroxylamine compounds through oxidative processes. The specific activity depends on the substitution pattern of the aromatic ring and the electronic properties of the hydroxylamine group.

The interaction with CYP3A4, the most abundant hepatic cytochrome P450 enzyme, involves both metabolic transformation and potential inhibition [26] [28]. CYP3A4 can catalyze the N-dealkylation of hydroxylamine compounds, potentially converting O-(3-ethoxyphenyl)hydroxylamine to reactive metabolites. Simultaneously, the hydroxylamine group can coordinate with the CYP3A4 heme iron, leading to mechanism-based inhibition.

CYP2S1 represents a unique pathway for O-(3-ethoxyphenyl)hydroxylamine metabolism, as this enzyme demonstrates the ability to reduce aromatic N-hydroxylamines back to their corresponding amines [29] [30]. This reductive metabolism pathway provides a potential detoxification mechanism, converting the potentially reactive hydroxylamine to a more stable amine metabolite.

The mechanism-based inhibition of cytochrome P450 enzymes by O-(3-ethoxyphenyl)hydroxylamine involves coordination of the hydroxylamine nitrogen with the heme iron center, forming a stable complex that prevents normal catalytic turnover [31] [28]. This inhibition can be either reversible or irreversible, depending on the specific CYP enzyme and the reaction conditions. The clinical significance of this inhibition depends on the compound's plasma concentrations and the selectivity for different CYP enzymes.

EnzymeInteraction TypeMechanismSelectivityEvidence Level
IDO1Potential inhibitorHeme iron coordinationHigh selectivityStrong
IDO2Potential inhibitorSimilar to IDO1Lower activityModerate
TDOPotential inhibitorHeme iron coordinationLower selectivityModerate
EGFRPotential modulatorReceptor modulationModerate selectivityLimited
CYP enzymesSubstrate/inhibitorOxidation/reductionBroad specificityStrong
Compound ClassIC50 Range (μM)Key FeaturesBinding ModeClinical Status
O-benzylhydroxylamine0.1-1.0Benzyl group essentialHeme iron coordinationPreclinical
O-alkylhydroxylamines0.05-10Chain length affects potencyHeme iron coordinationResearch
Hydroxylamidines0.001-0.1Amidine enhances bindingOxime nitrogen to hemeClinical trials
CYP EnzymeInteraction TypeSubstrate SpecificityMechanismBiological Significance
CYP1A1N-hydroxylationAromatic aminesH-atom abstraction/O2 reboundCarcinogen activation
CYP2E1Most efficientHigh efficiencyOxidative metabolismToxicological relevance
CYP2S1ReductionAromatic N-hydroxylaminesReductive metabolismDetoxification pathway

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types